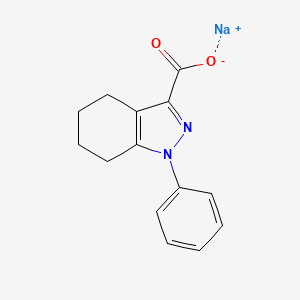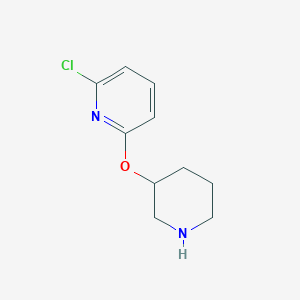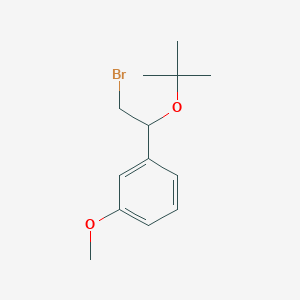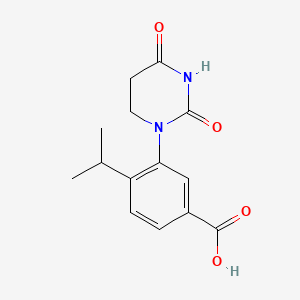![molecular formula C11H8BrF3N2O2 B13486024 1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the diazinane ring, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione.
化学反応の分析
Types of Reactions
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or defluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism by which 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- 1-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(methyl)phenyl]-1,3-diazinane-2,4-dione
- 1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-oxazolidine-2,4-dione
Uniqueness
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione stands out due to the presence of both bromine and trifluoromethyl groups, which impart unique reactivity and potential applications. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse scientific applications compared to its analogs.
特性
分子式 |
C11H8BrF3N2O2 |
|---|---|
分子量 |
337.09 g/mol |
IUPAC名 |
1-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H8BrF3N2O2/c12-8-5-6(1-2-7(8)11(13,14)15)17-4-3-9(18)16-10(17)19/h1-2,5H,3-4H2,(H,16,18,19) |
InChIキー |
UAUBMLINTLSQMQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)




![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)


![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)


